molecular formula C15H24O2 B3430091 Geranyl tiglate CAS No. 8000-46-2

Geranyl tiglate

Cat. No. B3430091
CAS RN: 8000-46-2
M. Wt: 236.35 g/mol
InChI Key: OGHBUHJLMHQMHS-KRDNBFTESA-N
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Description

Geranyl tiglate, also known as geranyl 2-methylcrotonate, is a compound with the molecular formula C15H24O2 . It has a pleasant, herbaceous, geranium, and fruity odor . It is used as a concentrated aromatic and flavor ingredient in accordance with legal and IFRA or FEMA GRAS/FDA guidelines .


Synthesis Analysis

A practical laboratory synthesis of tigilanol tiglate, an analogue of geranyl tiglate, has been reported . This synthesis proceeds in 12 steps with an overall yield of 12% and an average yield per step of over 80% . This method can be used to sustainably supply tigilanol tiglate and its analogues .


Molecular Structure Analysis

Geranyl tiglate has a molecular weight of 236.3499 . Its IUPAC Standard InChI is InChI=1S/C15H24O2/c1-6-14 (5)15 (16)17-11-10-13 (4)9-7-8-12 (2)3/h6,8,10H,7,9,11H2,1-5H3/b13-10+,14-6+ . The compound contains a total of 40 bonds, including 16 non-H bonds, 4 multiple bonds, 7 rotatable bonds, 4 double bonds, and 1 aliphatic ester .


Physical And Chemical Properties Analysis

Geranyl tiglate is a liquid at 20°C . It has a density of 0.923 g/mL at 25°C and a refractive index (n20/D) of 1.480-1.484 . Its boiling point is 149-151°C at 7 mmHg .

Scientific Research Applications

Photocatalytic Applications and Environmental Remediation

Titanium dioxide (TiO2)-based nanomaterials have been extensively studied for their photocatalytic properties, which are crucial for environmental remediation and sustainable agriculture. The integration of TiO2 with carbonaceous nanomaterials enhances its photocatalytic activity, making it more effective in treating pollutants and achieving sustainable energy generation (Leary & Westwood, 2011); (Rodríguez-González, Terashima, & Fujishima, 2019). This research area highlights the potential of integrating geranyl tiglate into nanomaterials for similar environmental and agricultural applications, given its chemical properties that may interact synergistically with photocatalysts like TiO2.

Antiviral Research and Healthcare Applications

New approaches in antiviral research, including the use of prenylation inhibitors that affect viral replication, have shown promise in the treatment and prevention of viral diseases. Studies on compounds that inhibit the prenylation process, thereby blocking the formation of virulent virus particles, indicate the potential for geranyl tiglate to be explored in this context due to its involvement in prenylation pathways (Pronin, Narovlyansky, & Sanin, 2021). This suggests a possible research direction for geranyl tiglate in developing antiviral therapies or as a component in treatments targeting the prenylation process in viruses.

Nanotechnology and Health Safety

With the growing use of nanomaterials, assessing their impact on human health and the environment is crucial. Titanium dioxide nanoparticles (TiO2 NPs), for instance, have been evaluated for their genotoxicity, showing that their effects are mediated mainly through oxidative stress generation in cells. This body of research underlines the importance of safety assessments for nanomaterials, including those possibly related to geranyl tiglate if used in nanoparticle form or in conjunction with nanotechnologies (Chen, Yan, & Li, 2014). Understanding the mechanisms of action and potential health impacts of geranyl tiglate within nanoformulations or its interactions with nanoparticles could be an area of significant interest.

Safety And Hazards

Geranyl tiglate is classified as a skin irritant (Category 3) . It causes mild skin irritation (H316) . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed thoroughly with soap and water . If inhaled, the victim should be moved to fresh air .

Future Directions

Geranyl tiglate is used in the fragrance and flavor industry . Its future directions could include further exploration of its potential uses in these industries and the development of sustainable synthesis methods . There is also a market outlook for Geranyl Tiglate .

properties

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,10H,7,9,11H2,1-5H3/b13-10+,14-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHBUHJLMHQMHS-KRDNBFTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047413, DTXSID8069511
Record name Geranyl tiglate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butenoic acid, 2(or 3)-methyl-, (2E)-3,7-dimethyl-2,6-octadienyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Very pale yellow liquid; Floral aroma
Record name (E)-Geranyl tiglate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1800/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name (E)-Geranyl tiglate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1800/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.920-0.930 (20°)
Record name (E)-Geranyl tiglate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1800/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Geranyl tiglate

CAS RN

7785-33-3, 61827-81-4, 8000-46-2
Record name Geranyl tiglate
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Record name Geranyl tiglate
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Record name 2-Butenoic acid, 2(or 3)-methyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester
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Record name 2-Butenoic acid, 2(or 3)-methyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester
Source EPA Chemicals under the TSCA
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Record name 2-Butenoic acid, 2-methyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester, (2E)-
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Record name Oils, geranium
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Geranyl tiglate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butenoic acid, 2(or 3)-methyl-, (2E)-3,7-dimethyl-2,6-octadienyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-3,7-dimethyl-2,6-octadienyl 2-methylcrotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.162
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Record name Oils, geranium
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Record name Geranium Oil Bourbon
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Record name GERANYL TIGLATE
Source FDA Global Substance Registration System (GSRS)
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Record name Geranyl tiglate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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